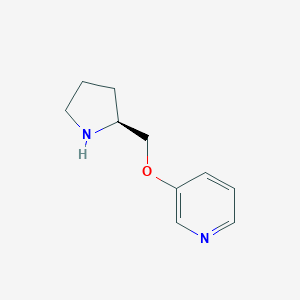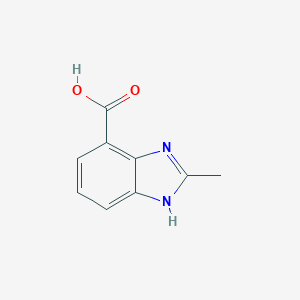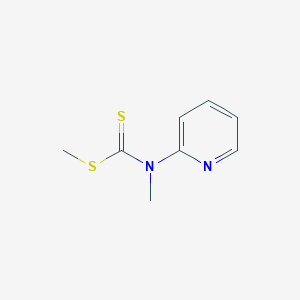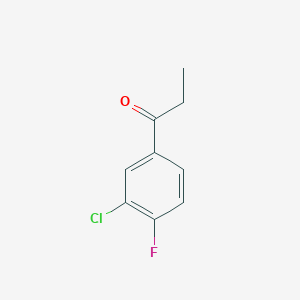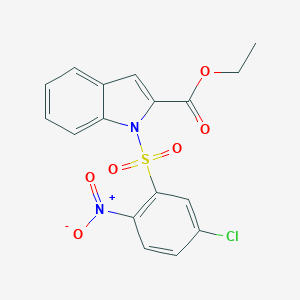
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester, also known as CNQX, is a synthetic compound that is widely used in scientific research. This compound belongs to the family of quinoxalines and is a potent antagonist of ionotropic glutamate receptors. CNQX has become an essential tool in neuroscience research due to its ability to block the activity of glutamate, which is the primary excitatory neurotransmitter in the brain.
作用機序
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester acts as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. This compound binds to the receptor site of these receptors and prevents glutamate from binding, which inhibits the activity of the receptor. This results in the inhibition of excitatory neurotransmission and the modulation of neuronal activity.
生化学的および生理学的効果
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects in the brain. This compound has been found to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is essential for learning and memory. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has also been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control.
実験室実験の利点と制限
The main advantage of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its ability to selectively block the activity of ionotropic glutamate receptors. This allows researchers to study the effects of glutamate on neuronal activity without interfering with other neurotransmitter systems. However, one limitation of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is that it can also block the activity of other receptors, such as NMDA receptors, at high concentrations. This can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to protect against neuronal damage in animal models of these diseases, suggesting that it may have therapeutic potential. Another future direction is in the development of new drugs that target ionotropic glutamate receptors. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can serve as a starting point for the development of new compounds that have improved pharmacological properties and efficacy.
合成法
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(2-nitrophenyl)acetamide. This compound is then treated with sodium hydride and ethyl chloroformate to form the ethyl ester of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-.
科学的研究の応用
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is widely used in scientific research to study the role of glutamate and ionotropic glutamate receptors in various physiological and pathological conditions. This compound is used to block the activity of glutamate receptors in the brain, which allows researchers to study the effects of glutamate on neuronal activity, synaptic plasticity, learning, and memory.
特性
CAS番号 |
173908-27-5 |
|---|---|
製品名 |
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester |
分子式 |
C17H13ClN2O6S |
分子量 |
408.8 g/mol |
IUPAC名 |
ethyl 1-(5-chloro-2-nitrophenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O6S/c1-2-26-17(21)15-9-11-5-3-4-6-13(11)19(15)27(24,25)16-10-12(18)7-8-14(16)20(22)23/h3-10H,2H2,1H3 |
InChIキー |
NTAHLHAGCGYQHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
その他のCAS番号 |
173908-27-5 |
同義語 |
ethyl 1-(5-chloro-2-nitro-phenyl)sulfonylindole-2-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



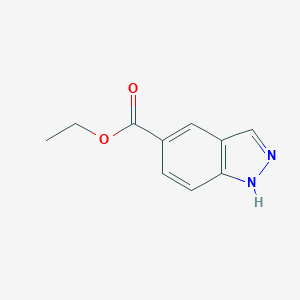
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


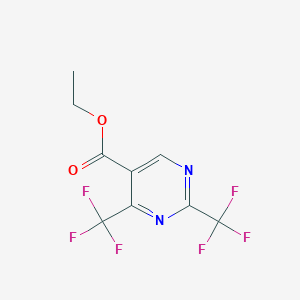
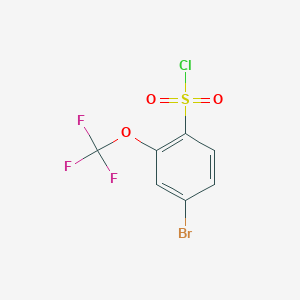
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
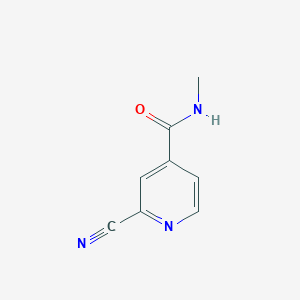
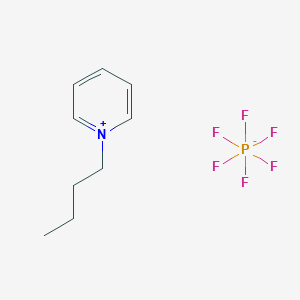
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
